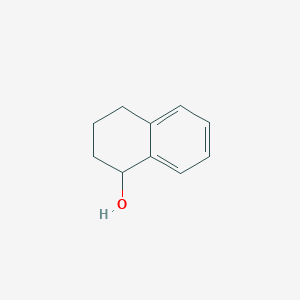

1,2,3,4-Tetrahydro-1-naphthol

説明

1,2,3,4-Tetrahydro-1-naphthol (THN; CAS 529-33-9) is a phenolic compound with the molecular formula C₁₀H₁₂O and a molecular weight of 148.21 g/mol . Naturally occurring in plants, THN is widely utilized in scientific research for studying enzyme kinetics, cell signaling pathways, and redox processes . It exhibits antioxidant and anti-inflammatory properties by inhibiting cyclooxygenase enzymes and scavenging free radicals . THN is also a metabolite of tetralin (1,2,3,4-tetrahydronaphthalene), formed via hydroxylation at the benzylic carbon during human metabolism .

特性

IUPAC Name |

1,2,3,4-tetrahydronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10-11H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAAJQSRLGAYGKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7027174 | |

| Record name | 1,2,3,4-Tetrahydronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529-33-9, 5929-35-1 | |

| Record name | 1-Tetralol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Tetralol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Tetralol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005929351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Tetralol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenol, 1,2,3,4-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3,4-Tetrahydronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydronaphthalen-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-TETRALOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87652943HP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Air Oxidation of Tetralin

The oxidation of 1,2,3,4-tetrahydronaphthalene (tetralin) using air or oxygen is a foundational method for producing tetralol. This reaction typically yields a mixture of 3,4-dihydro-1(2H)-naphthaleneone (tetralone) and 1,2,3,4-tetrahydro-1-naphthol (tetralol) . The process involves:

Key parameters include temperature (150–250°C) and catalyst selection. While platinum catalysts are effective for dehydrogenation, they tend to dehydrate tetralol into tetralone, reducing overall efficiency. To prioritize tetralol formation, milder conditions with nickel or copper catalysts are preferred, as they minimize over-oxidation.

Table 1: Oxidation of Tetralin Under Varied Conditions

| Catalyst | Temperature (°C) | Main Product | Yield (%) |

|---|---|---|---|

| Platinum | 350–400 | Tetralone | 60–70 |

| Nickel | 200–250 | Tetralol | 40–50 |

| Copper | 180–220 | Tetralol | 35–45 |

Hydrogenation of 1-Naphthol

Raney Nickel-Catalyzed Hydrogenation

A patent by CN112409145A details the hydrogenation of 1-naphthol under high-pressure conditions (3.0–5.0 MPa) and elevated temperatures (170–250°C) using Raney nickel. This method produces a mixture of:

-

5,6,7,8-Tetrahydro-1-naphthol

-

1-Tetralone

-

This compound

The reaction pathway is highly temperature-dependent:

Table 2: Hydrogenation Products of 1-Naphthol

| Temperature (°C) | Pressure (MPa) | Main Products | Tetralol Yield (%) |

|---|---|---|---|

| 150 | 3.0 | Tetralol, 5,6,7,8-Tetrahydro | 45–55 |

| 200 | 4.0 | Tetralone, Tetralin | <10 |

Post-treatment steps, including alkali washing and distillation, are critical for isolating tetralol with >98% purity.

Catalytic Dehydrogenation of Tetralone

Platinum-Catalyzed Vapor Phase Dehydrogenation

US3378591A describes a vapor-phase dehydrogenation process using platinum catalysts to convert tetralone into 1-naphthol. While this method primarily targets 1-naphthol, tetralol forms as an intermediate under suboptimal conditions. Key parameters include:

-

Temperature: 250–450°C (optimal: 350–400°C)

-

Feed rate: 0.3–5.0 L/L catalyst/hr

The reaction is reversible, and excessive temperatures (>450°C) lead to coke formation, deactivating the catalyst. Reactivation involves nitrogen flushing and controlled oxidation to remove carbon deposits.

Chiral Synthesis and Resolution

Asymmetric Reduction of Tetralone

The (S)-(+)-enantiomer of tetralol is synthesized via asymmetric reduction of tetralone using chiral catalysts. Chemdad reports optical activity of (c = 2.5% in chloroform) for the (S)-enantiomer, which is pivotal in pharmaceutical applications.

Table 3: Physical Properties of (S)-(+)-1,2,3,4-Tetrahydro-1-naphthol

| Property | Value |

|---|---|

| Melting Point | 37–39°C |

| Boiling Point | 92°C (1.8 mmHg) |

| Density | 1.09 g/mL (25°C) |

| Refractive Index | 33° (C=2.5, CHCl₃) |

Comparative Analysis of Preparation Methods

Efficiency and Scalability

-

Tetralin Oxidation : Moderate yields (40–50%) but requires careful catalyst selection to avoid over-oxidation.

-

1-Naphthol Hydrogenation : Higher scalability with Raney nickel, though product separation remains challenging.

-

Asymmetric Synthesis : Yields enantiopure tetralol but involves complex resolution steps.

Table 4: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Tetralin Oxidation | 40–50 | 85–90 | Moderate |

| 1-Naphthol Hydrogenation | 45–55 | 98+ | High |

| Asymmetric Reduction | 30–40 | 99+ | Low |

Challenges and Optimization Strategies

化学反応の分析

1,2,3,4-Tetrahydro-1-naphthol undergoes various chemical reactions:

Oxidation: It can be oxidized to form 1,2,3,4-tetrahydro-1-naphthyl hydroperoxide.

Reduction: The compound can be further reduced to form fully hydrogenated derivatives.

Substitution: It can undergo electrophilic substitution reactions, particularly at the 4-position of the naphthol ring.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like peroxides for oxidation, and diazonium salts for substitution reactions. Major products formed include 1,2,3,4-tetrahydro-1-naphthyl hydroperoxide and fully hydrogenated naphthol derivatives .

科学的研究の応用

Chemical Properties and Overview

1,2,3,4-Tetrahydro-1-naphthol is characterized by its molecular formula and a molecular weight of approximately 132.2023 g/mol. It exists as a colorless to pale yellow liquid with a boiling point around 200°C and is soluble in organic solvents. Its unique structure allows it to participate in various chemical reactions, making it valuable in synthetic chemistry.

Applications in Organic Synthesis

- Chiral Alcohol Synthesis :

- Precursor for Other Compounds :

Pharmaceutical Applications

- Drug Development :

- Biological Activity :

Industrial Applications

- Solvent Use :

- Heat Transfer Fluid :

Environmental Considerations

The environmental fate of this compound has been studied concerning its volatility and potential for bioaccumulation. It is primarily removed from the atmosphere through reactions with hydroxyl radicals and does not hydrolyze under typical environmental conditions .

Case Study 1: Synthesis of Chiral Alcohols

A study conducted by Davies et al. (1952) explored the resolution of this compound into its enantiomers for use in synthesizing biologically active compounds. The researchers demonstrated that the chiral alcohols derived from this compound exhibited significant activity against specific biological targets .

Case Study 2: Agrochemical Formulation

Research on carbaryl production highlighted the importance of this compound as a precursor. The decline in carbaryl production due to regulatory changes led to an increased focus on alternative uses for this compound within agrochemical formulations .

作用機序

1,2,3,4-Tetrahydro-1-naphthol exerts its effects primarily through its interaction with enzymes and free radicals:

類似化合物との比較

1-Naphthol and 2-Naphthol

- Enzyme Substrate Specificity: Unlike THN, 1-naphthol and 2-naphthol are efficiently glucuronidated by human phenol UDP-glucuronosyltransferase (UGT) due to their fully aromatic structure.

- Applications : 1-Naphthol and 2-naphthol are used as fluorescent probes and synthetic intermediates, whereas THN’s applications focus on antioxidative studies and industrial stabilization .

1,2,3,4-Tetrahydro-2-naphthol (Isomer)

- Structural Differences : The hydroxyl group in this isomer is at the 2-position (CAS 530-91-6), altering its electronic properties and reactivity compared to THN .

- Chromatographic Behavior: In supercritical fluid chromatography (SFC), THN enantiomers exhibit tailing in aprotic solvents, which is mitigated by methanol additives. Similar behavior is expected for the 2-naphthol isomer due to polar group interactions .

5,6,7,8-Tetrahydro-1-naphthol

- Metabolic Activity : Unlike THN, 5,6,7,8-tetrahydro-1-naphthol is a poor substrate for cloned UGT but rapidly glucuronidated by liver microsomes, suggesting divergent enzyme interactions in vivo .

Industrial Stabilizers

THN is compared with other additives in jet fuel stabilization (10 mol% concentration in dodecane) :

| Compound | Dodecane Remaining (45 min) | Efficacy Rank |

|---|---|---|

| 9,10-Dihydrophenanthrene | 92% | Superior |

| Tetrahydroquinoline | 92% | Superior |

| THN | 70% | Intermediate |

| Benzyl Alcohol | 70% | Intermediate |

| Tetralin | 70% | Intermediate |

THN’s intermediate performance is attributed to its decomposition pathway, whereas fully aromatic or nitrogen-containing stabilizers (e.g., tetrahydroquinoline) exhibit superior radical-scavenging capacity .

Fluorescence Quenching

THN and 5,6,7,8-tetrahydro-1-naphthol exhibit similar Stern-Volmer quenching constants (~1 mM detection limit) with nitromethane, indicating comparable electronic environments despite structural differences .

Physicochemical Properties

| Property | THN | 1-Naphthol | Tetralin |

|---|---|---|---|

| Boiling Point | 140°C (12 mmHg) | 288°C | 207°C |

| Solubility | Insoluble in water | Low polarity | Hydrophobic |

| Stabilizer Efficacy | Intermediate | N/A | Intermediate |

生物活性

1,2,3,4-Tetrahydro-1-naphthol (also known as tetralin-1-ol) is a bicyclic compound with significant biological activity. This article reviews its pharmacological properties, toxicological data, and potential applications based on diverse research findings.

- Molecular Formula : CHO

- Molecular Weight : 148.20 g/mol

- CAS Number : 529-33-9

- Structural Information : The compound consists of a naphthalene ring with a hydroxyl group attached to one of the carbon atoms in the saturated portion of the molecule.

Pharmacological Activities

This compound exhibits various biological activities:

- Antioxidant Activity : Studies indicate that this compound has antioxidant properties that can protect cells from oxidative damage. This activity is attributed to its ability to scavenge free radicals and enhance the antioxidant defense mechanisms in biological systems .

- Neuroprotective Effects : Research has shown that this compound may provide neuroprotective benefits. It has been observed to reduce neuronal cell death in models of neurodegenerative diseases, suggesting potential applications in treating conditions such as Alzheimer's disease .

- Anti-inflammatory Properties : In vitro studies demonstrate that this compound can inhibit pro-inflammatory cytokines. This suggests its potential use in managing inflammatory disorders .

Toxicological Profile

The toxicological assessment of this compound indicates relatively low acute toxicity:

| Route of Administration | LD50 (mg/kg) |

|---|---|

| Oral (male rats) | 2860 |

| Dermal (male rabbits) | 16800 |

| Inhalation (saturated atmosphere) | No mortalities observed |

The compound is classified as a moderate skin irritant but does not cause eye irritation. At high concentrations in humans, symptoms include headache, nausea, vomiting, and green-gray urine due to metabolic byproducts .

Metabolism and Excretion

Upon administration, this compound is rapidly absorbed and metabolized primarily through hydroxylation. The metabolites are predominantly excreted as glucuronides via urine. Notably, a characteristic symptom of exposure includes the production of dark green urine .

Case Study 1: Neuroprotection in Animal Models

A study involving mice demonstrated that administration of this compound significantly reduced markers of oxidative stress and inflammation in models of induced neurodegeneration. The results indicated improved cognitive functions compared to control groups .

Case Study 2: Inflammatory Response Modulation

In vitro experiments using human cell lines revealed that treatment with this compound led to a decrease in the secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), highlighting its potential as an anti-inflammatory agent .

Q & A

Q. What are the key physical and chemical properties of 1,2,3,4-Tetrahydro-1-naphthol, and how do they influence its handling in laboratory settings?

Answer: this compound (CAS 529-33-9) is a chiral alcohol with a molecular formula of C₁₀H₁₂O (molecular weight: 148.20 g/mol). Key properties include:

- Boiling point : 254.83°C

- Melting point : 34.5°C

- Density : 1.112 g/cm³

- Solubility : Insoluble in water but soluble in ethanol, ether, and chloroform .

These properties dictate storage conditions (e.g., refrigeration to prevent degradation) and handling precautions (e.g., use of inert atmospheres to avoid oxidation). Its low water solubility necessitates polar aprotic solvents for reactions .

Q. How is this compound utilized as a chiral auxiliary in asymmetric synthesis?

Answer: The compound’s rigid tetracyclic structure and hydroxyl group enable it to act as a chiral auxiliary in stereoselective reactions. For example:

- Asymmetric induction : The (S)-enantiomer (CAS 53732-47-1) induces enantioselectivity in ketone reductions or aldol reactions by stabilizing transition states through hydrogen bonding .

- Dynamic kinetic resolution : It facilitates the synthesis of enantiopure amines via enzymatic cascades (e.g., coupling with dehydrogenases like dihydrobunolol dehydrogenase) .

Methodologically, the auxiliary is typically introduced via esterification or etherification, followed by stereoselective transformations and subsequent cleavage .

Advanced Research Questions

Q. What methodologies optimize the chromatographic separation of this compound enantiomers?

Answer: Supercritical fluid chromatography (SFC) with polysaccharide-based chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) is highly effective. Key parameters include:

- Cosolvent selection : Tetrahydrofuran (THF) with 5% methanol additive improves peak symmetry by mitigating tailing caused by polar interactions .

- Pressure and temperature : Optimizing these parameters (e.g., 150 bar, 35°C) enhances resolution while reducing run time .

For HPLC, normal-phase conditions with hexane/isopropanol gradients are alternatives, though SFC offers superior efficiency for preparative-scale separations .

Q. How can researchers reconcile contradictory data on reaction yields when using this compound in multi-step syntheses?

Answer: Discrepancies often arise from:

- Steric effects : Bulky substituents on the naphthol ring may hinder accessibility of the hydroxyl group, reducing reactivity .

- Oxidative degradation : Trace peroxides in solvents (e.g., THF) can oxidize the compound, lowering yields. Regular solvent testing and stabilization with BHT (butylated hydroxytoluene) are recommended .

Systematic controls, such as monitoring reaction progress via LC-MS and verifying solvent purity, help isolate variables .

Q. What role does this compound play in enzymatic redox cascades, and how is its stereochemistry preserved?

Answer: The compound serves as a substrate for dehydrogenases like dihydrobunolol dehydrogenase (EC 1.1.1.212), which catalyzes its oxidation to 3,4-dihydro-1(2H)-naphthalenone using NADP+ as a cofactor. The (S)-enantiomer is preferentially oxidized, enabling kinetic resolution of racemic mixtures .

To preserve stereochemistry:

Q. What analytical strategies ensure the purity of this compound in complex matrices (e.g., natural product extracts)?

Answer:

- GC-MS with derivatization : Silylation of the hydroxyl group (e.g., using BSTFA) enhances volatility for accurate quantification .

- Chiral HPLC : Using a Daicel Chiralpak® AD-H column with hexane/ethanol (90:10) resolves enantiomeric impurities down to 0.1% .

- ¹H NMR : Integration of the hydroxyl proton (δ 5.2–5.5 ppm) and aromatic signals (δ 6.8–7.2 ppm) quantifies degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。